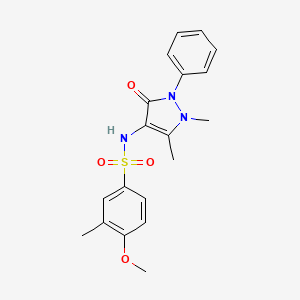

![molecular formula C6H8N4O2 B2496775 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1517011-06-1](/img/structure/B2496775.png)

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridine derivatives, including compounds with similar structural motifs, often involves multi-step reactions that may include condensation of pyrazole-5-amine derivatives with activated carbonyl groups, among other methods. An example includes the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through such condensation processes (Ghaedi et al., 2015).

Molecular Structure Analysis

Theoretical and experimental investigations into compounds structurally related to tetrazolo[1,5-a]pyridine derivatives reveal insights into their vibrational spectra and molecular configurations. Studies utilizing FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations provide a detailed understanding of the molecular structure, as seen in derivatives of pyrazolo[3,4-b]pyridine (Bahgat et al., 2009).

Chemical Reactions and Properties

Reactivity and functionalization reactions involving tetrazolo[1,5-a]pyridine derivatives underscore the versatility of these compounds. For instance, reactions of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been explored to yield various compounds, illuminating the chemical reactivity and potential modifications of the tetrazolo[1,5-a]pyridine backbone (Yıldırım et al., 2005).

Physical Properties Analysis

Investigations into the physical properties of tetrazolo[1,5-a]pyridine derivatives are crucial for understanding their behavior and potential applications. Spectral analysis, quantum studies, and assessments of thermodynamic properties provide insights into the stability and physical characteristics of these compounds, as demonstrated in studies on novel pyrazolo[3,4-b]pyridine derivatives (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of tetrazolo[1,5-a]pyridine derivatives, including their reactivity, synthesis pathways, and potential for forming diverse chemical structures, are of significant interest. Multicomponent reactions, for instance, serve as a method to synthesize novel compounds, showcasing the chemical versatility and potential applications of these molecules (Veisi et al., 2015).

Aplicaciones Científicas De Investigación

Antiallergic and Anti-inflammatory Agents

The synthesis of tetrazole analogues, including derivatives of 5H-[1]benzopyrano[2,3-b]pyridines, has shown promising antiallergic activity. These compounds, through intravenous administration, exhibited significant antiallergic effects in rats, suggesting potential applications in the development of new antiallergic and anti-inflammatory drugs (Nohara et al., 1985).

Coordination Compounds and Metal-Organic Frameworks

Studies have produced new coordination compounds from reactions involving tetrazole-containing carboxylic acids, demonstrating the versatility of these compounds in forming complex structures with metals. These structures have potential applications in materials science, catalysis, and luminescent materials (Zou et al., 2014).

Luminescent Properties and Catalytic Activity

Research on d(10) coordination polymers based on tetrazole carboxylic acid ligands has revealed improved catalytic activity and photoluminescence properties. These findings open avenues for the application of such materials in catalysis and optoelectronic devices (Wang et al., 2016).

Organic Fluorophores and Carbon Dots

Tetrazole derivatives have been identified as the main ingredients and fluorescence origins of carbon dots with high fluorescence quantum yields. This discovery provides insights into the design and synthesis of fluorescent materials for sensing, imaging, and other applications (Shi et al., 2016).

Gas Adsorption and Storage

The construction of charged metal-organic frameworks using tetrazole carboxylic acids as ligands has shown selective gas adsorption capabilities, particularly for CO2 over N2 and CH4. This property is crucial for applications in gas storage, separation, and environmental remediation (Sen et al., 2014).

Safety and Hazards

The compound 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine hydrochloride has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h4H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBVNNRIJWGZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=NN2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

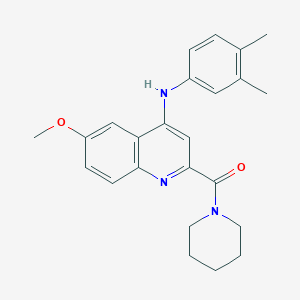

![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

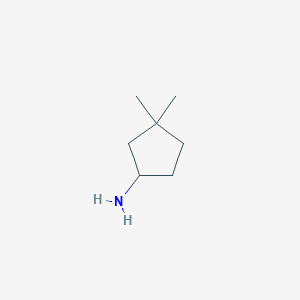

![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)

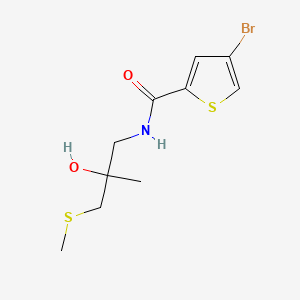

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)

![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)

![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)